Ethyl 2-iodo-5-methylbenzoate
Overview
Description
Ethyl 2-iodo-5-methylbenzoate is a chemical compound with the molecular formula C10H11IO2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Ethyl 2-iodo-5-methylbenzoate consists of 10 carbon atoms, 11 hydrogen atoms, 1 iodine atom, and 2 oxygen atoms . The InChI code for this compound is 1S/C10H11IO2/c1-3-13-10(12)8-6-7(2)4-5-9(8)11/h4-6H,3H2,1-2H3 .Physical And Chemical Properties Analysis
Ethyl 2-iodo-5-methylbenzoate has a molecular weight of 290.1 . It is recommended to be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Synthesis and Chemical Transformations
Ethyl 2-iodo-5-methylbenzoate is utilized in various synthetic and chemical transformation processes. For instance, Chapman et al. (1971) discuss the conversion of Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into ethyl 3-methylbenzo[b]thiophen-2-carboxylate and its derivatives, highlighting the compound's role in creating pharmacologically active benzo[b]thiophen derivatives (Chapman et al., 1971). Similarly, Kawano and Togo (2008) demonstrate the use of iodoarene, including compounds like ethyl 2-iodo-5-methylbenzoate, as catalysts in the one-pot preparation of trisubstituted oxazoles from ketones (Kawano & Togo, 2008).
Pharmacological and Biomedical Research
While direct applications of ethyl 2-iodo-5-methylbenzoate in pharmacological research are not explicitly detailed in the provided papers, its derivatives and related compounds are frequently investigated. For instance, research on compounds like methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate, which shares a similar structural framework, is pursued for potential applications in treating hyperproliferative disorders and cancer (Kucerovy et al., 1997).
Organic and Bioorganic Chemistry
The compound's derivatives also find application in organic and bioorganic chemistry. For example, Mancuso et al. (2017) investigate the iodolactonization of 2-alkynylbenzoic acids in ionic liquids, a process in which compounds like ethyl 2-iodo-5-methylbenzoate can be involved (Mancuso et al., 2017). Additionally, studies by Ali et al. (1998) on benzoic acid derivatives from Stocksia brahuica include compounds structurally related to ethyl 2-iodo-5-methylbenzoate, indicating its relevance in natural product chemistry and potential biological activities (Ali et al., 1998).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-iodo-5-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO2/c1-3-13-10(12)8-6-7(2)4-5-9(8)11/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWOPCVCIDLBEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657013 | |
Record name | Ethyl 2-iodo-5-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-iodo-5-methylbenzoate | |
CAS RN |
933585-44-5 | |
Record name | Ethyl 2-iodo-5-methylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933585-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-iodo-5-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-iodo-5-methyl-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.